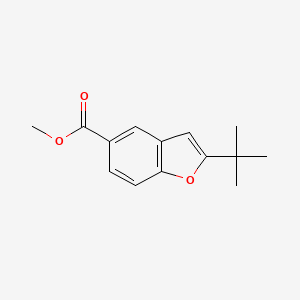

2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-tert-butyl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)12-8-10-7-9(13(15)16-4)5-6-11(10)17-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAACDNRVIKMZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that benzofuran derivatives have been found to have significant cell growth inhibitory effects on various types of cancer cells.

Mode of Action

Benzofuran derivatives are known to participate in suzuki–miyaura cross-coupling reactions. This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

It’s worth noting that benzofuran derivatives are known to participate in suzuki–miyaura cross-coupling reactions, which could potentially affect various biochemical pathways.

Biological Activity

2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester (CAS No. 190067-52-8) is a benzofuran derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester is C14H16O3, with a molecular weight of approximately 232.28 g/mol. The compound features a tert-butyl group at the second position and a carboxylic acid methyl ester at the fifth position of the benzofuran ring, which contributes to its unique chemical properties and biological activities .

Anti-inflammatory Activity

2-tert-butyl-benzofuran-5-carboxylic acid methyl ester has been identified as an inhibitor of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. Inhibition of this enzyme can lead to reduced levels of leukotrienes, thereby alleviating conditions such as asthma and allergic reactions .

Key Findings:

- Inhibition of Leukotriene Production: Studies indicate that this compound effectively blocks the 5-lipoxygenase pathway, reducing inflammatory mediators .

- Potential Applications: Its anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases.

Anticancer Activity

Research has demonstrated that 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester exhibits cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through multiple biochemical pathways.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines: In vitro studies have shown that this compound can significantly reduce cell viability in several cancer models, indicating its potential as an anticancer agent .

- Structure-Activity Relationship (SAR): The presence of the tert-butyl group enhances its lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets .

Comparative Analysis with Related Compounds

The biological activity of 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester can be compared with other benzofuran derivatives to understand its unique properties better.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Benzofuran-5-carboxylic acid | Lacks tert-butyl group | More polar; different solubility characteristics |

| 2-Methyl-benzofuran-5-carboxylic acid | Methyl group instead of tert-butyl | Potentially different biological activities |

| 3-tert-Butyl-benzofuran-5-carboxylic acid | tert-butyl at position three | May exhibit different reactivity profiles |

This table illustrates how variations in substituents on the benzofuran ring can influence both chemical reactivity and biological activity .

Research Findings and Future Directions

Recent studies have expanded on the synthesis and evaluation of benzofuran derivatives, including 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester. These investigations highlight its potential as a lead compound for further drug development.

Synthesis Methods

Various synthetic routes have been explored for producing this compound, often involving modifications to enhance yield and purity .

Future Research Directions

Future studies should focus on:

- In vivo Evaluations: To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To elucidate the specific biochemical pathways affected by this compound.

- Development of Analogues: To explore structural modifications that may enhance potency or selectivity against specific targets.

Scientific Research Applications

Anti-inflammatory Applications

2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester has been identified as an inhibitor of the 5-lipoxygenase enzyme , which is crucial in leukotriene biosynthesis. This inhibition can reduce inflammatory responses associated with conditions such as asthma and allergic reactions. Key findings include:

- Inhibition of Leukotriene Production : Studies indicate that this compound effectively blocks the 5-lipoxygenase pathway, leading to decreased levels of inflammatory mediators.

- Potential Applications : Its anti-inflammatory properties suggest possible therapeutic uses in treating chronic inflammatory diseases, including asthma and rheumatoid arthritis.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve:

- Induction of Apoptosis : In vitro studies have shown that it can significantly reduce cell viability in several cancer models, indicating its potential as an anticancer agent.

- Structure-Activity Relationship (SAR) : The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane penetration and interaction with intracellular targets.

Comparative Analysis with Related Compounds

Understanding the biological activity of 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester can be enhanced by comparing it with other benzofuran derivatives:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Benzofuran-5-carboxylic acid | Lacks tert-butyl group | More polar; different solubility characteristics |

| 2-Methyl-benzofuran-5-carboxylic acid | Methyl group instead of tert-butyl | Potentially different biological activities |

| 3-tert-Butyl-benzofuran-5-carboxylic acid | tert-butyl at position three | May exhibit different reactivity profiles |

This table illustrates how variations in substituents on the benzofuran ring can influence both chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on evaluating the therapeutic potential of this compound:

- Cytotoxicity Studies : In vitro analyses reveal that 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester significantly reduces cell viability across multiple cancer cell lines, suggesting its role as a lead compound for drug development.

- Anti-inflammatory Research : Investigations into its anti-inflammatory mechanisms highlight its ability to modulate leukotriene levels effectively, providing insights into potential treatments for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Esters with Tert-Butyl Substituents

3-tert-Butyl-[1,2,4]oxadiazole-5-carboxylic Acid Methyl Ester

- Structure : Features an oxadiazole ring (a five-membered ring with two nitrogen and one oxygen atom) instead of benzofuran. The tert-butyl group and methyl ester are positioned at the 3- and 5-positions, respectively.

- Molecular Weight : 184.19 g/mol (exact value provided in ).

- Applications : High purity (≥95%) and versatility in pharmaceutical and agrochemical R&D due to its compact heterocyclic core and functional groups .

- Key Difference : The oxadiazole ring may confer distinct electronic properties compared to benzofuran, influencing binding affinity in drug design or stability under synthetic conditions.

Ethyl 2-tert-Butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate

- Structure : A benzofuran derivative with additional ethoxy and ethoxycarbonylmethoxy substituents. Registered under CAS 384368-75-4.

- Relevance: Demonstrates how ester group modifications (ethyl vs.

Natural Product-Derived Methyl Esters

Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Esters

- Structure : Diterpene esters isolated from Austrocedrus chilensis resin. These feature complex tricyclic or tetracyclic frameworks with methyl ester groups.

- For example, sandaracopimaric acid methyl ester (Fig. 1 in ) is identified via GC-MS analysis .

- Contrast : Unlike the synthetic 2-tert-butyl-benzofuran derivative, these esters are natural products with larger molecular architectures, limiting direct comparability but highlighting the versatility of methyl esters in diverse contexts.

Fatty Acid Methyl Esters (FAMEs)

Palmitic Acid Methyl Ester, Linoleic Acid Methyl Ester

- Structure : Linear aliphatic chains with terminal methyl esters.

- Applications : Widely used as biomarkers in lipid metabolism studies (e.g., GC-MS analysis of liver and plasma samples in ).

- Analytical Relevance : FAMEs are routinely analyzed via GC-MS under conditions that may differ from benzofuran esters due to volatility and polarity variations .

Data Table: Key Comparative Features

Research Findings and Implications

- Steric Effects : The tert-butyl group in 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester likely reduces reactivity at the 2-position, a feature exploited in stabilizing intermediates during synthesis. Similar steric shielding is observed in 3-tert-butyl-oxadiazole derivatives .

- Analytical Methods : While FAMEs are analyzed using standardized GC-MS protocols, benzofuran and oxadiazole esters may require optimized conditions due to aromaticity and thermal stability differences.

- Biological Activity : highlights improved selectivity in a tert-butyl-substituted furan carboxylic acid, suggesting that the tert-butyl group in the target compound could enhance target specificity in drug candidates .

Preparation Methods

Etherification and Ring-Closure Method

One documented approach involves starting from salicylaldehyde derivatives, which undergo reaction with diazonium salts to form intermediates. These intermediates are then subjected to etherification and ring-closure reactions to form the benzofuran skeleton with the desired substitution pattern.

- Reaction conditions:

- Mixing of carboxylic ester precursors (2COOR) with non-proton polar organic solvents.

- Temperature control: initial reaction at 15–25 °C for 30–60 minutes, followed by heating at 50–70 °C for 1–5 hours, and finally at 100–140 °C for ring closure.

- Outcome: Formation of 2-substituted benzofuran carboxylic esters, including tert-butyl derivatives.

Friedel-Crafts Acylation and Cyclization

Another method involves acylation of benzofuran intermediates using acyl chlorides (e.g., butyryl chloride analogs for butyl substituents), often in the presence of phosphoric acid or other acid catalysts, followed by cyclization to close the benzofuran ring.

- Key reagents: Acyl chlorides, triethylamine, methanesulfonyl chloride.

- Process:

- Conversion of phenol derivatives to esters.

- Hydrolysis to carboxylic acids.

- Cyclization under acidic conditions.

- Advantages: One-pot synthesis without isolation of intermediates, improving yield and purity.

Methylation of Hydroxy-Benzofuran Carboxylic Acids

Starting from 5-hydroxy-2-substituted benzofuran-3-carboxylic acids, methylation of the hydroxy group and esterification of the acid group can be performed using methylating agents such as dimethyl sulfate.

- Typical conditions:

- Reflux in acetone with potassium carbonate as base.

- Reaction time: up to 48 hours.

- Result: Formation of methyl esters with methoxy substitution, which can be adapted for tert-butyl substitution at the 2-position by appropriate starting materials or subsequent substitution reactions.

Use of Substituted Phenols and Sulfonamide Intermediates

Advanced synthetic routes involve the use of substituted phenols bearing sulfonamino or amino groups that can be converted into benzofuran esters after several transformations, including reduction and cyclization steps.

- Process details:

- Conversion of 2-(2-formyl-4-substituted phenoxy)hexanoic acids to acyl chlorides.

- Reaction with triethylamine and methanesulfonyl chloride.

- Reflux and purification by crystallization or chromatography.

- Intermediates: Novel sulfonamide intermediates facilitate selective functionalization at the 2-position and ester formation at the 5-position.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Etherification & Ring-Closure | Salicylaldehyde + diazonium salt | Non-proton polar solvents, 15–140 °C, multi-step | High selectivity, scalable | Multi-step, temperature sensitive |

| Friedel-Crafts Acylation | Phenol derivatives | Acyl chloride, phosphoric acid, triethylamine | One-pot synthesis, good yield | Requires acid handling |

| Methylation of Hydroxy Acid | 5-Hydroxy-2-substituted benzofuran acids | Dimethyl sulfate, K2CO3, reflux in acetone | Simple methylation step | Long reaction time |

| Sulfonamide Intermediate Route | Substituted phenols with amino groups | Oxalyl chloride, methanesulfonyl chloride, reflux | Novel intermediates, selective | Complex intermediate synthesis |

Research Findings and Notes

- The ring-closure reaction temperature and solvent choice critically influence the yield and purity of the benzofuran ester product.

- One-pot synthesis methods reduce purification steps and improve overall efficiency, particularly when using sulfonamide intermediates.

- Methylation using dimethyl sulfate is effective but requires long reflux times and careful handling due to toxicity.

- Crystallization and chromatographic purification are commonly employed to isolate the target compound with high purity.

- Structural characterization by X-ray crystallography and NMR confirms the substitution pattern and ester formation.

Q & A

Q. What are the standard synthetic routes for preparing 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester?

The compound is typically synthesized via esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic acyl substitution (Sₙ2) using a carboxylate ion and a methyl halide can be employed. For regioselective introduction of the tert-butyl group, Friedel-Crafts alkylation or tert-butyl halide-mediated alkylation may precede esterification. Reaction optimization should include monitoring by TLC or GC-MS to confirm intermediate purity .

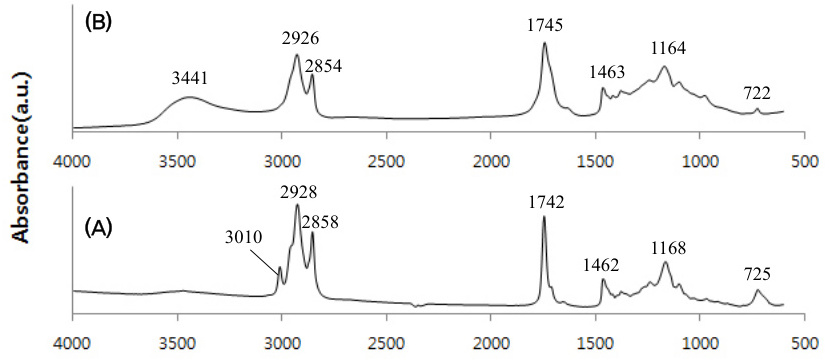

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : X-ray crystallography (for solid-state conformation) and NMR spectroscopy (¹H/¹³C, COSY, HSQC) to resolve aromatic protons and ester functionalities.

- Purity assessment : HPLC with UV detection (λ ~250–300 nm for benzofuran absorption) or GC-MS for volatile derivatives.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₆H₂₀O₃) and fragmentation patterns. Comparative data from PubChem or crystallographic databases (e.g., CCDC) should validate structural assignments .

Q. How can the steric effects of the tert-butyl group influence reactivity?

The tert-butyl group introduces steric hindrance, reducing nucleophilic attack at the adjacent carbonyl carbon. This can be leveraged to stabilize intermediates in multi-step syntheses. For example, in β-amino ester alkylations, the bulky tert-butyl group prevents undesired side reactions, enhancing regioselectivity. Computational modeling (e.g., DFT) can predict steric parameters and guide reaction design .

Advanced Research Questions

Q. How do discrepancies arise between computational and experimental data in kinetic studies of benzofuran ester synthesis?

Discrepancies often stem from simplified computational models that ignore solvent effects or transition-state stabilization. For instance, DFT calculations may underestimate steric interactions in tert-butyl-substituted intermediates. Validate models by comparing experimental kinetic data (e.g., rate constants from GC-MS) with computational predictions. Adjust force fields or include explicit solvent molecules to improve accuracy .

Q. What strategies optimize selectivity in derivatives of 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester?

- Stereoelectronic tuning : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5-position to direct electrophilic substitution.

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to access enantiopure intermediates.

- Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) before esterification. Improved selectivity profiles for analogs have been demonstrated in β-amino ester alkylations using chiral auxiliaries .

Q. How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and torsion angles. For example, crystallography of tert-butyl-substituted dioxane derivatives revealed non-covalent interactions (e.g., C–H···O) that stabilize specific conformations. Compare experimental data with Cambridge Structural Database entries to identify outliers caused by crystal packing effects .

Q. What methodologies address contradictions in biological activity data for benzofuran analogs?

- Dose-response studies : Use standardized assays (e.g., enzyme inhibition IC₅₀) to rule out concentration-dependent artifacts.

- Metabolic stability assays : Evaluate ester hydrolysis in vitro (e.g., liver microsomes) to distinguish intrinsic activity from prodrug effects.

- Epimerization checks : Monitor chiral integrity via chiral HPLC if biological activity is stereospecific. Contradictions may arise from impurities in early synthetic batches, necessitating rigorous QC protocols .

Methodological Notes

- Data validation : Cross-reference spectral data with peer-reviewed syntheses (e.g., Organic Letters, Acta Crystallographica) to avoid reliance on unvetted sources.

- Advanced instrumentation : Utilize in situ FTIR to track esterification kinetics or cryogenic NMR for temperature-sensitive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.